4-(2-Bromophenyl)oxazolidine-2,5-dione
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Overview
Description
4-(2-Bromophenyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)oxazolidine-2,5-dione typically involves the reaction of 2-bromobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the oxazolidine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Various reduced derivatives of the oxazolidine ring
Substitution: Substituted phenyl derivatives
Scientific Research Applications
4-(2-Bromophenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Oxazolidinedione: A related compound with similar structural features but different substituents.
3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione: Another oxazolidine derivative with distinct chemical properties.
Uniqueness
4-(2-Bromophenyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom in the phenyl ring, which imparts specific reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-6-4-2-1-3-5(6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
MDKBOVCBAXKSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)OC(=O)N2)Br |
Origin of Product |
United States |
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